molecular formula C25H22Cl2N2O B11166664 N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-4-phenylbutanamide

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-4-phenylbutanamide

Cat. No.: B11166664
M. Wt: 437.4 g/mol
InChI Key: NXWHGINPEJOMID-UHFFFAOYSA-N
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Description

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-4-phenylbutanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, cyano, and phenyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-4-phenylbutanamide typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-methylbenzoic acid with 4-chlorobenzyl cyanide, followed by a series of reactions to introduce the phenylbutanamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano and methyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-4-phenylbutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-4-phenylbutanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chloro and cyano groups can form hydrogen bonds and other interactions with active sites, influencing the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

  • N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-3-methyl-2-nitrobenzamide
  • N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxy-3,5-diiodobenzamide
  • N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole-3-carboxamide

Uniqueness: Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity .

Properties

Molecular Formula

C25H22Cl2N2O

Molecular Weight

437.4 g/mol

IUPAC Name

N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-4-phenylbutanamide

InChI

InChI=1S/C25H22Cl2N2O/c1-17-14-21(22(16-28)19-10-12-20(26)13-11-19)23(27)15-24(17)29-25(30)9-5-8-18-6-3-2-4-7-18/h2-4,6-7,10-15,22H,5,8-9H2,1H3,(H,29,30)

InChI Key

NXWHGINPEJOMID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)CCCC2=CC=CC=C2)Cl)C(C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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